molecular formula C54H91O4P B14704968 Dicholest-5-en-3-yl hydrogen phosphate CAS No. 24352-58-7

Dicholest-5-en-3-yl hydrogen phosphate

Cat. No.: B14704968
CAS No.: 24352-58-7
M. Wt: 835.3 g/mol
InChI Key: ZGBCOZWHGXAJNA-UHFFFAOYSA-N
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Description

Dicholest-5-en-3-yl hydrogen phosphate is a sterol-derived organophosphate compound characterized by a cholesterol backbone (cholest-5-ene) substituted with a hydrogen phosphate group at the 3-position. This structural modification imparts amphiphilic properties, enabling interactions with lipid membranes and biomolecules.

Properties

CAS No.

24352-58-7

Molecular Formula

C54H91O4P

Molecular Weight

835.3 g/mol

IUPAC Name

bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate

InChI

InChI=1S/C54H91O4P/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-51(39,7)49(43)27-31-53(45,47)9)57-59(55,56)58-42-26-30-52(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3,(H,55,56)

InChI Key

ZGBCOZWHGXAJNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicholest-5-en-3-yl hydrogen phosphate typically involves the phosphorylation of cholesterol. This can be achieved through various methods, including the reaction of cholesterol with phosphoric acid or its derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions: Dicholest-5-en-3-yl hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the phosphate group or the cholesterol backbone.

    Substitution: The phosphate group can be substituted with other functional groups to create new compounds with altered properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various phosphorylated cholesterol derivatives, each with unique chemical and biological properties.

Scientific Research Applications

Dicholest-5-en-3-yl hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used in the production of specialized materials, such as surfactants and emulsifiers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dicholest-5-en-3-yl hydrogen phosphate involves its interaction with cellular membranes and proteins. The phosphate group allows it to participate in various biochemical pathways, influencing cell signaling and membrane dynamics. Its molecular targets include membrane-bound enzymes and receptors, which it can modulate to exert its effects.

Comparison with Similar Compounds

Structural Comparison

The following compounds share key features with Dicholest-5-en-3-yl hydrogen phosphate, such as phosphate groups attached to aromatic or aliphatic backbones:

Compound Name Backbone Structure Phosphate Group Position Key Functional Groups
This compound Cholest-5-ene (sterol) 3-position Hydrogen phosphate, double bond
(5-Iodo-1H-indol-3-yl) dihydrogen phosphate Indole ring 3-position Iodo substitution, phosphate
Diphenyl hydrogen phosphate Two benzene rings Esterified phosphate Aromatic rings, ester linkage
1-α-Pyrophosphoryl-2-α,3-α-dihydroxy-4-β-cyclopentane-methanol-5-phosphate Cyclopentane-methanol Multiple positions Pyrophosphate, hydroxyl groups
Pyridoxal dimethylhydrazone 5-(dihydrogen phosphate) Pyridoxal (vitamin B6 analog) 5-position Hydrazone, phosphate

Key Observations :

  • This compound’s sterol backbone distinguishes it from aromatic (e.g., indole, benzene) or sugar-derived (e.g., cyclopentane-methanol) analogs.

Physicochemical Properties

Critical properties such as molecular weight, hydrophobicity (XLogP3), and hydrogen bonding capacity are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors
This compound C₂₇H₄₅O₄P (estimated) ~476.6 (estimated) ~7.5 2 4
(5-Iodo-1H-indol-3-yl) dihydrogen phosphate C₈H₇INO₄P 339.02 1 3 4
Diphenyl hydrogen phosphate C₁₂H₁₁O₄P 250.18 2.1 1 4
Cyclopentane-methanol-5-phosphate C₆H₁₅O₁₃P₃ 372.09 Not reported 5+ 13
Pyridoxal 5-(dihydrogen phosphate) C₈H₁₄N₂O₅P 261.18 Not reported 3 5

Key Observations :

  • This compound’s high molecular weight and XLogP3 (~7.5 estimated) reflect its sterol-derived hydrophobicity, contrasting sharply with smaller, polar analogs like (5-iodoindolyl) phosphate (XLogP3 = 1).
  • The cyclopentane-methanol derivative exhibits extreme polarity due to multiple phosphate and hydroxyl groups, making it water-soluble, unlike sterol phosphates.

Functional and Application Comparison

Compound Name Biological/Industrial Role Key Applications/Findings
This compound Membrane component, enzyme substrate (hypothesized) Potential use in lipid bilayer studies
(5-Iodo-1H-indol-3-yl) dihydrogen phosphate Phosphatase substrate Colorimetric assays for enzymatic activity
Diphenyl hydrogen phosphate Plasticizer, flame retardant intermediate Industrial polymer synthesis
Cyclopentane-methanol-5-phosphate Nucleotide precursor (PRPP analog) Biosynthesis of purine/pyrimidine nucleotides
Pyridoxal 5-(dihydrogen phosphate) Vitamin B6 cofactor derivative Cofactor in enzymatic transamination

Key Observations :

  • This compound’s sterol backbone suggests utility in membrane dynamics research, whereas indole or pyridoxal phosphates are tailored for enzyme-substrate interactions.
  • Industrial phosphates (e.g., diphenyl hydrogen phosphate) prioritize thermal stability and solubility, unlike biologically active analogs.

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